molecular formula C12H18N2O2 B13594182 3-[(2-Methoxypyridin-4-yl)methyl]piperidin-3-ol

3-[(2-Methoxypyridin-4-yl)methyl]piperidin-3-ol

Cat. No.: B13594182
M. Wt: 222.28 g/mol
InChI Key: HEUUEDYYCLQZAQ-UHFFFAOYSA-N
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Description

3-[(2-Methoxypyridin-4-yl)methyl]piperidin-3-ol is a chemical compound that features a piperidine ring substituted with a methoxypyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Methoxypyridin-4-yl)methyl]piperidin-3-ol typically involves the reaction of 2-methoxypyridine with piperidin-3-ol under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the piperidin-3-ol, followed by nucleophilic substitution with 2-methoxypyridine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-[(2-Methoxypyridin-4-yl)methyl]piperidin-3-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The methoxypyridine moiety can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

3-[(2-Methoxypyridin-4-yl)methyl]piperidin-3-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action for 3-[(2-Methoxypyridin-4-yl)methyl]piperidin-3-ol involves its interaction with specific molecular targets. The methoxypyridine moiety can interact with enzymes or receptors, potentially inhibiting or activating their function. The piperidine ring may also play a role in stabilizing the compound’s binding to its target .

Comparison with Similar Compounds

Similar Compounds

  • 3-[(2-Methoxypyridin-3-yl)methyl]piperidin-3-ol
  • 2-Methoxypyridine
  • Methyl 3-(2-amino-4-methoxypyridin-3-yl)acrylate

Uniqueness

3-[(2-Methoxypyridin-4-yl)methyl]piperidin-3-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a methoxypyridine moiety with a piperidine ring makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C12H18N2O2

Molecular Weight

222.28 g/mol

IUPAC Name

3-[(2-methoxypyridin-4-yl)methyl]piperidin-3-ol

InChI

InChI=1S/C12H18N2O2/c1-16-11-7-10(3-6-14-11)8-12(15)4-2-5-13-9-12/h3,6-7,13,15H,2,4-5,8-9H2,1H3

InChI Key

HEUUEDYYCLQZAQ-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=CC(=C1)CC2(CCCNC2)O

Origin of Product

United States

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